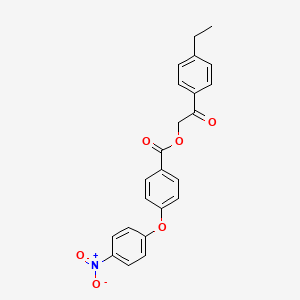
2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate typically involves a multi-step process:
Formation of 4-(4-nitrophenoxy)benzoic acid: This can be achieved by nitration of 4-phenoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The 4-(4-nitrophenoxy)benzoic acid is then esterified with 2-(4-ethylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale nitration: Using continuous flow reactors to ensure safety and efficiency.
Automated esterification: Utilizing automated systems to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amine using agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products
Reduction of nitro group: 2-(4-ethylphenyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate.
Hydrolysis of ester: 4-(4-nitrophenoxy)benzoic acid and 2-(4-ethylphenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used in studies involving catalytic reactions due to its functional groups.
Biology
Biological assays: The compound can be used in assays to study enzyme interactions and inhibition due to its ester and nitro groups.
Medicine
Drug development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material science: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate
- 2-(4-ethylphenyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate
Uniqueness
- Functional Groups : The presence of both nitro and ester groups in 2-(4-ethylphenyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate makes it particularly versatile in chemical reactions.
- Reactivity : The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-2-16-3-5-17(6-4-16)22(25)15-29-23(26)18-7-11-20(12-8-18)30-21-13-9-19(10-14-21)24(27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJAGURVMMEBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















